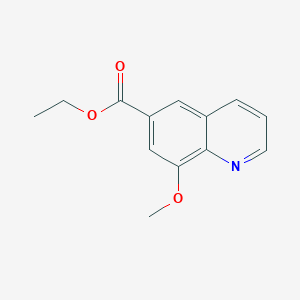
(2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a thioureido group, a quinoline moiety, and a quinuclidine structure, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thioureido group: This can be achieved by reacting an amine with an isothiocyanate under mild conditions.
Introduction of the quinoline moiety: This step often involves a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Incorporation of the quinuclidine structure: This can be done through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide: can undergo various types of chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioureido group can yield sulfoxides, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.
Scientific Research Applications
(2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with target proteins, while the quinoline moiety can intercalate into DNA or interact with enzymes. The quinuclidine structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the thioureido group and trifluoromethyl substituents but lacks the quinoline and quinuclidine moieties.
(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(trimethylsilyl)oxy]methyl]pyrrolidine: This compound has a similar trifluoromethyl-substituted phenyl group but differs in the overall structure.
Uniqueness
The uniqueness of (2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C35H39F6N5O2S |
|---|---|
Molecular Weight |
707.8 g/mol |
IUPAC Name |
(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C35H39F6N5O2S/c1-6-19-18-46-12-10-20(19)13-28(46)29(25-9-11-42-27-8-7-24(48-5)17-26(25)27)44-31(47)30(33(2,3)4)45-32(49)43-23-15-21(34(36,37)38)14-22(16-23)35(39,40)41/h6-9,11,14-17,19-20,28-30H,1,10,12-13,18H2,2-5H3,(H,44,47)(H2,43,45,49)/t19?,20?,28?,29-,30-/m1/s1 |
InChI Key |
FOTOPDIZEWZLSC-KWKQSOQSSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
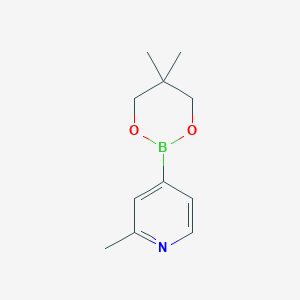
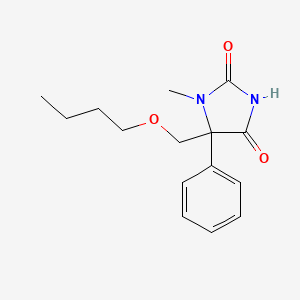
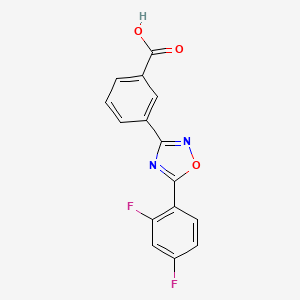
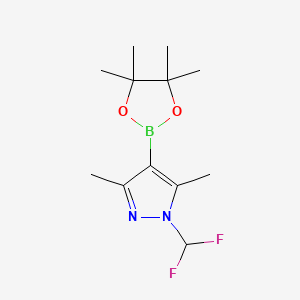
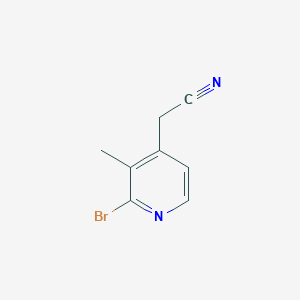
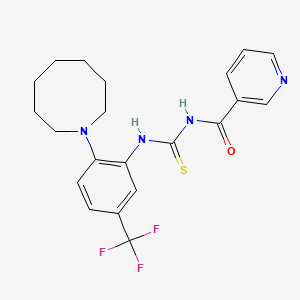
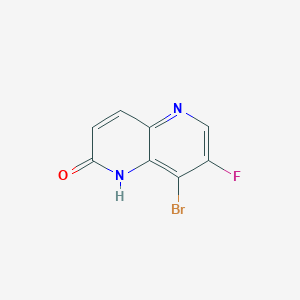
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
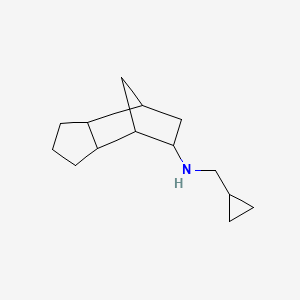
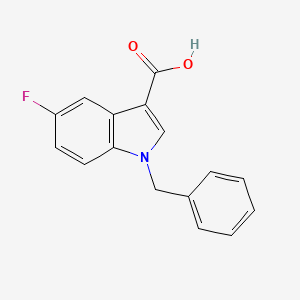
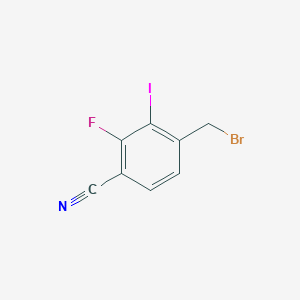
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
